Molecular Weight and Steric Bulk Signature Relative to Pyrrole‑2‑carboxylic Acid
The target compound exhibits a molecular weight of 155.15 g/mol , versus 111.10 g/mol for unsubstituted pyrrole‑2‑carboxylic acid (PCA) [1]. This 44.05 g/mol increase reflects the contribution of the N‑methyl group (–CH₃, +15.03) and the 4‑hydroxymethyl group (–CH₂OH, +31.03), resulting in a significantly larger steric footprint. Compared to the methyl ester analogue (methyl 4‑(hydroxymethyl)‑1‑methyl‑1H‑pyrrole‑2‑carboxylate, MW 169.18) [2], the free carboxylic acid is approximately 14 g/mol lighter, potentially improving its solubility profile.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 155.15 |
| Comparator Or Baseline | Pyrrole‑2‑carboxylic acid (PCA): 111.10; Methyl 4‑(hydroxymethyl)‑1‑methyl‑1H‑pyrrole‑2‑carboxylate: 169.18 |
| Quantified Difference | +44.05 vs PCA; –14.03 vs methyl ester |
| Conditions | Calculated from molecular formula (C₇H₉NO₃) and CAS data [1][2]. |
Why This Matters
A higher molecular weight and steric bulk relative to PCA may influence target engagement in medicinal chemistry applications, receptor binding conformation, and passive membrane permeability, making it a distinct building block for projects requiring specific pharmacophore dimensions.
- [1] CAS Common Chemistry. Pyrrole-2-carboxylic acid – CAS 634-97-9. Accessed April 2026. View Source
- [2] American Elements. Methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate – CAS 773871-57-1. Accessed April 2026. View Source
